Desmethylene paroxetine hydrochloride (CAS 1394861-12-1) is the primary catechol urinary metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine. In procurement and laboratory workflows, it is primarily sourced as a certified reference material (CRM) or high-purity analytical standard for clinical toxicology, forensic urine drug testing, and pharmaceutical quality control (e.g., as European Pharmacopoeia Impurity J). Supplied as a stable hydrochloride salt, this compound provides the exact structural fidelity required to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) instruments, ensuring accurate pharmacokinetic profiling and regulatory compliance that cannot be achieved using the parent active pharmaceutical ingredient (API) alone .
Substituting desmethylene paroxetine with the parent drug paroxetine or crude biological extracts fundamentally compromises analytical accuracy and regulatory compliance. In mass spectrometry, paroxetine and its desmethylene metabolite differ by exactly 12.00 Da in their monoisotopic masses, resulting in distinct precursor ions and fragmentation patterns. Attempting to use paroxetine to quantify its own metabolite leads to calibration failures, as the parent compound cannot replicate the specific retention time shifts or ionization efficiencies caused by the exposed catechol moiety. For forensic toxicology and pharmaceutical impurity profiling, procurement of the exact desmethylene standard is a non-negotiable requirement to establish valid calibration curves and avoid false negatives or false positives in drug screening panels [1].
Desmethylene paroxetine provides a distinct mass-to-charge (m/z) signature compared to the parent drug paroxetine. This exact 12.00 Da monoisotopic mass difference, corresponding to the loss of a carbon atom during the metabolic cleavage of the methylenedioxy ring to a catechol, ensures baseline mass resolution in forensic and clinical LC-MS/MS panels. Utilizing the exact desmethylene standard allows laboratories to establish precise multiple reaction monitoring (MRM) transitions that avoid cross-talk with the parent API [1].
| Evidence Dimension | Monoisotopic Exact Mass Difference |
| Target Compound Data | 317.14 Da (Desmethylene paroxetine free base) |
| Comparator Or Baseline | 329.14 Da (Paroxetine free base) |
| Quantified Difference | 12.00 Da mass shift |
| Conditions | LC-MS/MS or GC-MS forensic screening workflows |
Procurement of the exact mass-shifted standard is mandatory for configuring accurate MRM transitions and avoiding false quantification in urine drug testing.
In structure-activity relationship (SAR) studies mapping G Protein-Coupled Receptor Kinase 2 (GRK2) inhibition, the structural integrity of the methylenedioxy group is critical for binding affinity. Desmethylene paroxetine exhibits a 2.5- to 3.5-fold decrease in pIC50 against GRK2 compared to the parent paroxetine. This quantitative drop in potency confirms that the loss of the methylene group disrupts favorable van der Waals interactions within the kinase's adenine subsite, making this compound an essential structural comparator for validating binding models [1].
| Evidence Dimension | GRK2 Inhibition (pIC50) |
| Target Compound Data | 2.5- to 3.5-fold decrease in pIC50 |
| Comparator Or Baseline | Paroxetine (Parent API) |
| Quantified Difference | 2.5- to 3.5-fold lower potency |
| Conditions | In vitro GRK2 thermostabilization and phosphorylation assays |
Provides a validated structural negative control or SAR benchmark for researchers developing selective kinase inhibitors based on the paroxetine scaffold.
For high-throughput analytical laboratories, the preparation of highly concentrated, stable stock solutions is a primary operational bottleneck. Desmethylene paroxetine hydrochloride overcomes the sparing aqueous solubility of the free base by enabling rapid dissolution in organic solvents, achieving concentrations of 30 mg/mL in dimethylformamide (DMF) and 20 mg/mL in dimethyl sulfoxide (DMSO) or ethanol. When stored at -20°C as a crystalline solid, the hydrochloride salt maintains structural integrity for at least two years, providing a highly reproducible starting material for generating serial dilutions in clinical calibrator matrices .
| Evidence Dimension | Organic Solvent Solubility |
| Target Compound Data | 30 mg/mL in DMF; 20 mg/mL in DMSO/EtOH |
| Comparator Or Baseline | Sparing solubility in aqueous-only buffers |
| Quantified Difference | High mg/mL organic solubility vs trace aqueous solubility |
| Conditions | Stock solution preparation for analytical standards |
Ensures reliable, long-term stock solution viability and minimizes lot-to-lot variability in high-throughput diagnostic and forensic laboratories.
Desmethylene paroxetine hydrochloride is the definitive reference standard for confirming paroxetine ingestion or overdose. By leveraging its exact 12.00 Da mass difference from the parent drug, forensic laboratories can configure precise LC-MS/MS MRM transitions to quantify this major urinary metabolite, satisfying rigorous legal and clinical chain-of-custody requirements .
In API manufacturing, regulatory bodies strictly limit the presence of structurally related impurities. This compound serves as a critical quantitative standard (e.g., Paroxetine EP Impurity J) to calibrate HPLC systems, ensuring that commercial paroxetine batches meet stringent purity thresholds before market release.
Due to its quantified 2.5- to 3.5-fold reduction in GRK2 inhibition potency compared to paroxetine, this catechol analog is highly valuable as a structural comparator. Medicinal chemists utilize it to map the van der Waals interactions of the methylenedioxy pharmacophore, aiding the design of next-generation, selective G protein-coupled receptor kinase inhibitors.